FKBP12 PROTAC dTAG-7

Übersicht

Beschreibung

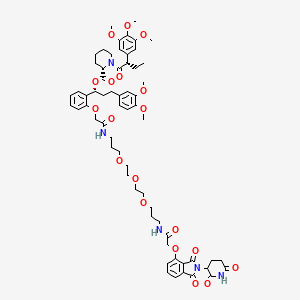

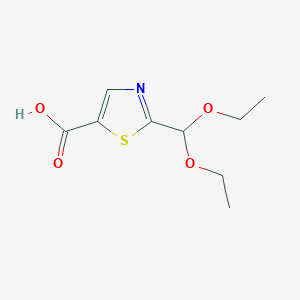

dTAG-7 is a first-generation degrader specifically designed for mutant FKBP12 F36V fusion proteins. It is composed of a ligand selective for the F36V single-point mutated FKBP12, a linker, and a cereblon-binding ligand. This compound is part of the dTAG system, which is used for targeted protein degradation, a method that allows for the selective and rapid degradation of specific proteins within cells .

Wirkmechanismus

Target of Action

FKBP12 PROTAC dTAG-7, also known as dTAG-7, is a heterobifunctional degrader . It primarily targets two proteins: FKBP12F36V and BET bromodomain transcriptional co-activator BRD4 . FKBP12F36V is a mutant form of the FK506 binding protein 12 (FKBP12), and BRD4 is a member of the bromodomain and extra-terminal motif (BET) family .

Mode of Action

this compound operates by bridging its targets to an E3 ubiquitin ligase, specifically cereblon (CRBN) . This connection promotes the ubiquitination and subsequent proteasomal degradation of the target proteins . In other words, this compound acts as a molecular glue, bringing the target proteins and the E3 ubiquitin ligase into close proximity, which triggers the degradation process .

Biochemical Pathways

The action of this compound affects the ubiquitin-proteasome system, a crucial pathway responsible for protein degradation in cells . By promoting the degradation of FKBP12F36V and BRD4, this compound can influence various downstream effects related to the functions of these proteins .

Pharmacokinetics

It is known that the compound is cell-permeable , suggesting that it can be absorbed and distributed within the body’s cells. The exact metabolic pathways and excretion mechanisms of this compound remain to be determined.

Result of Action

The degradation of FKBP12F36V and BRD4 by this compound can have various molecular and cellular effects. For instance, the degradation of BRD4 can influence gene expression, as BRD4 is known to play a key role in transcriptional regulation . Similarly, the degradation of FKBP12F36V can affect the functions of this protein, which include protein-protein interactions and the regulation of calcium channels .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For example, the subcellular location of the target proteins can affect the efficacy of PROTAC-mediated degradation . Furthermore, the presence of other proteins or molecules in the cellular environment could potentially interact with this compound, influencing its stability and action .

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

FKBP12 PROTAC dTAG-7 plays a crucial role in biochemical reactions by inducing the degradation of FKBP12F36V fusion proteins. It interacts with several biomolecules, including the FKBP12F36V protein and the E3 ubiquitin ligase cereblon. The compound forms a ternary complex with FKBP12F36V and cereblon, leading to the ubiquitination and subsequent proteasomal degradation of the target protein . This selective degradation mechanism allows for precise control over protein levels in biochemical studies.

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The degradation of FKBP12F36V fusion proteins by this compound can lead to alterations in downstream signaling pathways, affecting cellular responses and functions . Additionally, the compound’s ability to selectively degrade target proteins makes it a valuable tool for studying protein function and regulation in different cellular contexts.

Molecular Mechanism

The molecular mechanism of this compound involves the formation of a ternary complex with FKBP12F36V and cereblon. This interaction facilitates the recruitment of the E3 ubiquitin ligase complex, leading to the ubiquitination of FKBP12F36V. The ubiquitinated protein is then recognized and degraded by the proteasome . This targeted degradation process allows for precise control over protein levels, enabling researchers to study the effects of protein depletion on cellular processes and pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, this compound exhibits temporal effects on cellular function. The compound’s stability and degradation kinetics play a crucial role in determining its long-term effects. Studies have shown that this compound can induce rapid and reversible degradation of FKBP12F36V fusion proteins, allowing researchers to investigate the temporal dynamics of protein function . The compound’s stability and degradation rate are essential factors to consider when designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have demonstrated that the compound can induce dose-dependent degradation of FKBP12F36V fusion proteins, with higher doses leading to more pronounced effects . It is essential to consider potential toxic or adverse effects at high doses, as these can impact the overall health and viability of the animal models. Careful optimization of dosage is necessary to achieve the desired effects while minimizing potential side effects.

Metabolic Pathways

This compound is involved in specific metabolic pathways related to protein degradation. The compound interacts with enzymes and cofactors involved in the ubiquitin-proteasome system, facilitating the degradation of FKBP12F36V fusion proteins . This targeted degradation process can influence metabolic flux and metabolite levels, providing insights into the regulation of cellular metabolism and protein turnover.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound’s interactions with transporters and binding proteins can affect its localization and accumulation in specific cellular compartments . Understanding the transport and distribution dynamics of this compound is essential for optimizing its efficacy and minimizing off-target effects.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that influence its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles, where it can interact with its target proteins . The subcellular localization of this compound is a crucial factor in determining its effectiveness in degrading FKBP12F36V fusion proteins and modulating cellular processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of dTAG-7 involves the creation of a heterobifunctional molecule that links a ligand selective for FKBP12 F36V to a cereblon-binding ligand

Industrial Production Methods: Industrial production of dTAG-7 would likely involve large-scale organic synthesis techniques, including the use of automated synthesizers and purification systems such as high-performance liquid chromatography (HPLC) to ensure the purity and consistency of the final product. The production process would need to adhere to stringent quality control measures to ensure the efficacy and safety of the compound .

Analyse Chemischer Reaktionen

Arten von Reaktionen: dTAG-7 unterliegt hauptsächlich Bindungs- und Abbaureaktionen, anstatt traditionellen chemischen Reaktionen wie Oxidation oder Reduktion. Es bildet einen ternären Komplex mit dem Zielprotein und einer E3-Ubiquitinligase, was zur Polyubiquitinierung und anschließenden Degradation des Zielproteins führt.

Häufige Reagenzien und Bedingungen: Die wichtigsten Reagenzien, die an der Wirkung von dTAG-7 beteiligt sind, umfassen den FKBP12 F36V-Liganden, den Cereblon-bindenden Liganden und die E3-Ubiquitinligase. Die Bedingungen für diese Reaktionen sind typischerweise physiologisch und finden in der zellulären Umgebung bei Körpertemperatur und neutralem pH-Wert statt.

Hauptprodukte: Das Hauptprodukt der Reaktion, die dTAG-7 beinhaltet, ist das abgebaute Zielprotein, das durch das Proteasom in kleinere Peptide und Aminosäuren zerlegt wird .

Wissenschaftliche Forschungsanwendungen

dTAG-7 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie und Medizin. Es wird verwendet, um die Funktion spezifischer Proteine zu untersuchen, indem deren schneller und selektiver Abbau ermöglicht wird. Dies ermöglicht es Forschern, die unmittelbaren Auswirkungen des Proteinverlusts auf zelluläre Prozesse zu beobachten, was Einblicke in die Proteinfunktion und die Pfade liefert, an denen sie beteiligt sind.

In der Medizin kann dTAG-7 verwendet werden, um potenzielle Arzneimittelziele zu validieren, indem die Auswirkungen des Abbaus eines bestimmten Proteins gezeigt werden. Dies ist besonders nützlich in der Krebsforschung, wo der Abbau onkogenener Proteine ihre Rolle beim Tumorwachstum und -überleben aufdecken kann. Darüber hinaus kann dTAG-7 verwendet werden, um Protein-Protein-Interaktionen und die Auswirkungen posttranslationaler Modifikationen auf die Proteinfunktion zu untersuchen .

5. Wirkmechanismus

Der Wirkmechanismus von dTAG-7 beinhaltet die Bildung eines ternären Komplexes zwischen dem Zielprotein (fusioniert mit FKBP12 F36V), dem dTAG-7-Molekül und der E3-Ubiquitinligase Cereblon. Dieser Komplex erleichtert die Polyubiquitinierung des Zielproteins, wodurch es für den Abbau durch das Proteasom markiert wird. Der Abbauprozess ist schnell, selektiv und reversibel, was eine präzise Kontrolle des Proteinspiegels innerhalb der Zelle ermöglicht .

Vergleich Mit ähnlichen Verbindungen

dTAG-7 ist Teil einer größeren Klasse von Technologien zur gezielten Proteindegradation, darunter PROteolysis TArgeting Chimeras (PROTACs) und molekulare Klebstoffe. Im Vergleich zu diesen Technologien bietet dTAG-7 einen einzigartigen Vorteil in seiner Fähigkeit, Proteine ohne den Bedarf an einem bereits vorhandenen Liganden für das Zielprotein abzubauen. Dies macht es zu einem vielseitigen Werkzeug für die Untersuchung einer Vielzahl von Proteinen.

Ähnliche Verbindungen:

- PROTACs: Diese Moleküle induzieren auch Proteinabbau, indem sie eine E3-Ubiquitinligase zum Zielprotein rekrutieren. Sie benötigen typischerweise einen bekannten Liganden für das Zielprotein.

- Molekulare Klebstoffe: Diese kleinen Moleküle erleichtern die Interaktion zwischen einem Zielprotein und einer E3-Ubiquitinligase, was zur Proteindegradation führt. Sie werden oft verwendet, wenn kein geeigneter Ligand für das Zielprotein verfügbar ist .

Eigenschaften

IUPAC Name |

[(1R)-3-(3,4-dimethoxyphenyl)-1-[2-[2-[3-[2-[2-[3-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]propoxy]ethoxy]ethoxy]propylamino]-2-oxoethoxy]phenyl]propyl] (2S)-1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C63H79N5O19/c1-7-42(41-36-52(79-4)58(81-6)53(37-41)80-5)60(73)67-28-11-10-17-46(67)63(76)87-48(23-20-40-21-24-49(77-2)51(35-40)78-3)43-15-8-9-18-47(43)85-38-55(70)64-26-13-29-82-31-33-84-34-32-83-30-14-27-65-56(71)39-86-50-19-12-16-44-57(50)62(75)68(61(44)74)45-22-25-54(69)66-59(45)72/h8-9,12,15-16,18-19,21,24,35-37,42,45-46,48H,7,10-11,13-14,17,20,22-23,25-34,38-39H2,1-6H3,(H,64,70)(H,65,71)(H,66,69,72)/t42-,45?,46-,48+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFCAWDLUIZXIPI-FJDAOBEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCCC2C(=O)OC(CCC3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4OCC(=O)NCCCOCCOCCOCCCNC(=O)COC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCC[C@H]2C(=O)O[C@H](CCC3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4OCC(=O)NCCCOCCOCCOCCCNC(=O)COC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C63H79N5O19 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1210.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2,2-Dimethylcyclopropyl)methyl]hydrazine hydrochloride](/img/structure/B1449418.png)

![6-Fluoro-8-methylimidazo[1,5-a]pyridine](/img/structure/B1449424.png)

![4-Chloro-7-fluoro-1H-benzo[d]imidazol-2-amine](/img/structure/B1449427.png)

![1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole-3-carboxamide](/img/structure/B1449431.png)